(r)-2-Amino-2-(3-ethoxyphenyl)ethan-1-ol
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Overview
Description
®-2-Amino-2-(3-ethoxyphenyl)ethan-1-ol is a chiral compound that features an amino group and an ethoxy-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-ethoxyphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, followed by the introduction of the ethoxy group. The reaction conditions typically involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(3-ethoxyphenyl)ethan-1-ol may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include steps such as catalytic hydrogenation and subsequent purification using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(3-ethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary amines or alcohols.
Scientific Research Applications
®-2-Amino-2-(3-ethoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: The compound can be used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3-ethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ethoxy group may enhance lipophilicity and facilitate membrane penetration. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-methoxyphenyl)ethanol: This compound is similar in structure but has a methoxy group instead of an ethoxy group.
®-2-Amino-2-(3-methoxyphenyl)ethan-1-ol: Similar to the target compound but with a methoxy group.
Uniqueness
®-2-Amino-2-(3-ethoxyphenyl)ethan-1-ol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The chiral nature of the compound also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies.
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-ethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H15NO2/c1-2-13-9-5-3-4-8(6-9)10(11)7-12/h3-6,10,12H,2,7,11H2,1H3/t10-/m0/s1 |
InChI Key |
DGOPDFBZADJZOC-JTQLQIEISA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)[C@H](CO)N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(CO)N |
Origin of Product |
United States |
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